molecular formula C7H13F2NO2 B2838056 Ethyl 4,4-difluoro-3-(methylamino)butanoate CAS No. 2248276-45-9

Ethyl 4,4-difluoro-3-(methylamino)butanoate

Cat. No.: B2838056
CAS No.: 2248276-45-9
M. Wt: 181.183
InChI Key: PVYWLDCJYAWMGT-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a fluorinated ester derivative characterized by a difluoro-substituted butanoate backbone and a methylamino group at the 3-position.

  • Methylamino group: Introduces basicity and lipophilicity, influencing solubility and biological interactions .
  • Ester functionality: Likely confers hydrolytic instability under acidic or basic conditions, common to esters .

Properties

IUPAC Name

ethyl 4,4-difluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWLDCJYAWMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-3-(methylamino)butanoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 4,4-difluoro-3-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoro-3-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to increased stability and activity. The methylamino group can participate in hydrogen bonding and other interactions, further influencing its biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Ethyl 4,4-difluoro-3-(methylamino)butanoate and related compounds:

Compound Name CAS Number Fluorine Count Key Substituents Functional Groups Notable Properties/Applications
This compound Not explicitly listed 2 Methylamino at C3 Ester, secondary amine Hypothesized higher lipophilicity vs. amino analogs
Ethyl 3-amino-4,4-difluorobutanoate 1599057-72-3 2 Amino at C3 Ester, primary amine Increased polarity due to -NH₂; potential intermediate in drug synthesis
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate 129612-47-1 3 Methylamino at C3 Ester, secondary amine Enhanced electron withdrawal; possible use in bioactive molecules
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate 1494-98-0 3 Oxo, phenylhydrazono at C2/C3 Ester, hydrazone Reactive hydrazone moiety; used in heterocyclic synthesis
Methyl 4-(4-chlorophenyl)-4,4-difluoro-3-(nitromethyl)butanoate Not provided 2 Chlorophenyl, nitromethyl Ester, nitroalkane Nitro group enhances electrophilicity; GABA analog in apoptosis studies

Key Observations:

Difluoro analogs (e.g., CAS 1599057-72-3) balance electronic effects with reduced steric hindrance, favoring applications requiring moderate reactivity .

Amino vs.

Functional Group Diversity: Hydrazones (CAS 1494-98-0) and imines (CAS 1242336-58-8) enable conjugation and cyclization reactions, useful in constructing heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-difluoro-3-(methylamino)butanoate?

  • Methodology : A common approach involves multi-step synthesis starting with fluorinated precursors. For example, ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) can be synthesized via Claisen condensation under anhydrous conditions, followed by reductive amination to introduce the methylamino group. Catalytic hydrogenation or sodium cyanoborohydride in methanol can be used for the amination step, with careful pH control to avoid side reactions .
  • Key Considerations : Reaction yields are sensitive to solvent polarity and temperature. Dioxane or THF is preferred for intermediate steps, while aqueous workup requires precise pH adjustment to isolate the ester .

Q. How can this compound be characterized using spectroscopic techniques?

  • NMR Analysis : The compound's structure is confirmed via 1^1H-NMR (e.g., methylamino protons appear as a singlet at δ ~2.54 ppm, and fluorine coupling splits ester signals). 19^{19}F-NMR is critical for confirming difluoro substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides accurate mass data (expected [M+H]+^+ ~220.12) and fragmentation patterns to validate the methylamino group .

Q. What are the stability and storage requirements for this compound?

  • Stability : The ester is hygroscopic and prone to hydrolysis. Store under inert gas (N2_2/Ar) at 2–8°C in amber vials to prevent photodegradation. Desiccants like silica gel are recommended for long-term storage .
  • Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to minimize decomposition .

Advanced Research Questions

Q. How does fluorination at the 4,4-position influence the compound’s reactivity and metabolic stability?

  • Mechanistic Insight : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the ester against enzymatic hydrolysis. This increases metabolic stability in biological assays, as observed in similar difluoro esters .
  • Comparative Data : Analogues lacking fluorine (e.g., ethyl 3-(methylamino)butanoate) show 50% faster degradation in liver microsome assays, highlighting fluorine’s role .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Troubleshooting : Discrepancies often arise from variations in catalyst purity (e.g., Pd/C vs. Raney Ni) or solvent dryness. For example, using freshly distilled dioxane improves reductive amination yields by 20–30% compared to commercial solvents .
  • Validation : Cross-check intermediates via orthogonal methods (e.g., TLC with KMnO4_4 staining and HPLC purity >95%) to identify bottlenecks .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like serine hydrolases. The methylamino group’s orientation is critical for hydrogen bonding with active-site residues .
  • QSAR Analysis : Quantitative structure-activity relationship models using Hammett constants (σ) for fluorine substituents correlate with experimental IC50_{50} values in enzyme inhibition assays .

Q. How does the methylamino group affect the compound’s solubility and bioavailability?

  • Solubility Profiling : The methylamino group increases water solubility at physiological pH (logP ~1.2 vs. ~2.5 for non-aminated analogues). However, salt formation (e.g., HCl salts) further enhances bioavailability, as seen in related amino esters .
  • In Vivo Data : Pharmacokinetic studies in rodent models show a 40% higher AUC (area under the curve) for the methylamino derivative compared to its hydroxyl counterpart .

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